N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S2/c1-2-25-12-5-3-4-10-8-13(26-16(10)12)11-9-27-18(19-11)20-17(22)14-6-7-15(28-14)21(23)24/h3-9H,2H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNBNIXOVXRIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Moiety: This can be achieved through the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the cyclization of appropriate precursors, often involving the use of sulfur and nitrogen-containing reagents.
Coupling of Benzofuran and Thiazole: The benzofuran and thiazole moieties are then coupled through a series of reactions, including halogenation and nucleophilic substitution.
Introduction of the Nitrothiophene Group: The nitrothiophene group is introduced through nitration reactions, followed by coupling with the benzofuran-thiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1
Biological Activity
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various studies and data.
Structural Characteristics
The compound features a unique combination of functional groups, including:
- Benzofuran scaffold : Known for its diverse biological activities.
- Thiazole ring : Enhances the compound's interaction with biological targets.
- Nitrothiophene moiety : Contributes to its potential pharmacological effects.
These structural elements allow the compound to engage in multiple chemical interactions, making it a subject of interest in medicinal chemistry.
The mechanism of action for this compound involves:
- Interaction with molecular targets : The compound binds to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
- Induction of apoptosis : In cancer cells, the compound may trigger programmed cell death, contributing to its anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Notable findings include:
- Effective against Staphylococcus aureus and Escherichia coli , showcasing its potential as an antibacterial agent.
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Significant activity |
| Escherichia coli | Moderate activity |
Anticancer Activity
Studies have demonstrated that this compound possesses notable anticancer properties:
- Growth inhibition : The compound has shown significant growth inhibitory effects against various cancer cell lines. For example, it exhibited GI50 values in the low micromolar range against several cancer types, indicating potent cytotoxicity .
| Cancer Cell Line | GI50 (µM) |
|---|---|
| ACHN | 2.74 |
| HCT15 | 2.37 |
| MDA-MB-231 | 2.20 |
| NUGC-3 | 2.48 |
| PC-3 | 2.68 |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar compounds, providing insights into their pharmacological profiles:
- Benzofuran Derivatives : A study highlighted that benzofuran compounds exhibit a wide range of therapeutic potentials including antibacterial and anticancer activities .
- Thiazole Compounds : Research indicated that thiazole derivatives often demonstrate promising antibacterial properties, which may be enhanced in combination with other structural motifs like benzofuran .
- Synthesis Techniques : The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity using modern techniques such as microwave-assisted synthesis.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical structural variations and properties of analogous compounds:
Notes:
- Ethoxybenzofuran vs. This may influence binding affinity in biological targets .
- Nitrothiophene Core : All analogs retain the 5-nitrothiophene-2-carboxamide backbone, critical for electron-withdrawing properties and interactions with bacterial enzymes (e.g., DNA gyrase) .
- Purity Variability : Compound purity ranges from 42% to >99% in analogs, highlighting challenges in synthesis and purification for nitrothiophene derivatives .
Physicochemical Properties
- Solubility : Nitrothiophene carboxamides generally exhibit low aqueous solubility due to aromatic stacking, necessitating formulation optimization for in vivo studies .
Q & A
Q. Optimization Tips :
- Use inert atmosphere (N₂/Ar) for moisture-sensitive steps.
- Monitor reaction progress via TLC (silica gel, UV visualization).
- Purify intermediates via column chromatography (hexane/EtOAc gradient) .
Basic: How is the compound characterized spectroscopically, and what analytical data are essential for validation?
Answer:
Critical spectroscopic methods include:
- NMR Spectroscopy :
- ¹H NMR : Confirm substituent integration (e.g., ethoxy protons at δ ~1.3–1.5 ppm, benzofuran aromatic protons at δ ~6.5–7.5 ppm).
- ¹³C NMR : Identify carbonyl (C=O, δ ~160–170 ppm) and nitro group (C-NO₂, δ ~125–135 ppm) signals .
- Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the molecular formula.
- Elemental Analysis : Ensure ≤0.4% deviation for C, H, N, S to confirm purity .
- IR Spectroscopy : Detect key functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹, C=O stretch at ~1680 cm⁻¹) .
Q. Example Workflow :
| Step | Method | Purpose |
|---|---|---|
| 1 | HPLC-PDA | Purity check |
| 2 | MTT assay (A549 cells) | Cytotoxicity screening |
| 3 | Molecular docking (mGluR5) | Target interaction prediction |
Advanced: What computational strategies predict the compound’s interactions with biological targets?
Answer:
Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., mGluR5, kinases). Focus on hydrogen bonding (nitro/carbonyl groups) and π-π stacking (benzofuran-thiazole) .
MD Simulations :
- Run 100-ns simulations (GROMACS) to assess binding stability in explicit solvent.
QSAR Modeling :
- Train models using descriptors like logP, polar surface area, and nitro group electronegativity to predict activity trends .
Q. Key Parameters :
- Docking Score Threshold : ≤−6.0 kcal/mol for high-affinity binding.
- MD Metrics : RMSD <2.0 Å over simulation trajectory.
Advanced: How can synthesis yields be optimized while minimizing side products?
Answer:
Reagent Screening :
- Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for Suzuki-Miyaura coupling .
Solvent Optimization :
- Compare DMF (polar aprotic) vs. THF (low polarity) for carboxamide coupling .
Temperature Control :
- Use microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate thiazole formation .
Q. DOE Example :
| Variable | Levels Tested | Optimal Condition |
|---|---|---|
| Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Pd(PPh₃)₄ (yield: 78%) |
| Solvent | DMF, THF, DCM | DMF (yield: 82%) |
| Temp. | 80°C, 100°C, 120°C | 100°C (yield: 85%) |
Advanced: What strategies validate the compound’s stability under physiological conditions?
Answer:
pH Stability Study :
- Incubate the compound in buffers (pH 2–9, 37°C) for 24h. Monitor degradation via HPLC .
Plasma Stability :
- Expose to human plasma (37°C, 1h). Quench with acetonitrile, centrifuge, and analyze supernatant .
Light/Thermal Stability :
- Store at 4°C, 25°C, and 40°C for 1 month. Assess decomposition by TLC/NMR .
Q. Key Findings :
- pH 7.4 : >90% stability after 24h.
- Plasma : 60% remaining after 1h (suggests susceptibility to esterases).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
